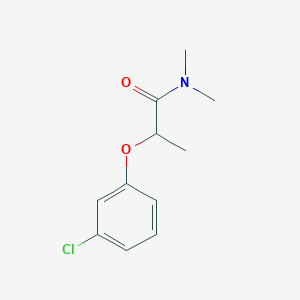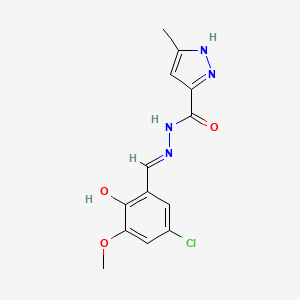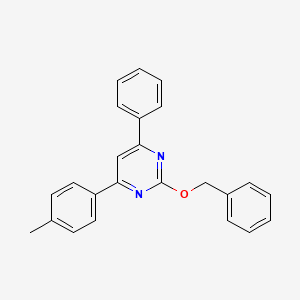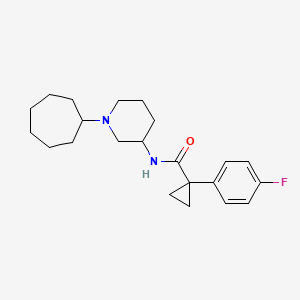
2-(3-chlorophenoxy)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N,N-dimethylpropanamide, also known as Clofibric acid, is a chemical compound that is used in scientific research for various purposes. It is a synthetic compound that belongs to the class of fibric acid derivatives. The compound is known for its ability to activate peroxisome proliferator-activated receptors (PPARs) and has been used in various studies to investigate its potential therapeutic applications.
Mecanismo De Acción
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to bind to DNA and regulate gene expression. The activation of PPARs by clofibric acid results in the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. 2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and easy to obtain. However, one limitation of clofibric acid is that it is not very potent compared to some other PPAR activators, and it may not be effective in all experimental models.
Direcciones Futuras
There are several future directions for research on clofibric acid. One area of interest is investigating its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, and inflammation. Another area of interest is exploring the structure-activity relationship of clofibric acid and developing more potent PPAR activators based on its structure. Additionally, further studies are needed to understand the long-term effects of clofibric acid on various metabolic processes and to determine its safety profile.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N,N-dimethylpropanamide, or clofibric acid, is a synthetic compound that has been extensively used in scientific research for its ability to activate PPARs. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Future research is needed to further explore its potential and to develop more potent PPAR activators based on its structure.
Métodos De Síntesis
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid is synthesized through the reaction of 3-chlorophenol with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been extensively used in scientific research due to its ability to activate PPARs. PPARs are a group of nuclear receptors that are involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs has been shown to have therapeutic potential in various diseases, including diabetes, dyslipidemia, and inflammation.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-5-9(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZORSBUNMWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)

![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)